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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole
CAS No.: 3310-35-8; 33641-15-5
Cat. No.: B2399436
Get Quote
. J

Executive Summary & Compound Identity

5-Hydroxy-1-methylpyrazole is a critical heterocyclic scaffold used in the synthesis of
agrochemicals (e.g., Topramezone) and pharmaceuticals. Its structural analysis is complicated
by prototropic tautomerism, where the compound exists in equilibrium between an aromatic
"enol" form (OH-form) and a non-aromatic "keto" form (CH-form). The dominant tautomer is
strictly dictated by the solvent environment, making solvent selection the single most important
variable in spectroscopic analysis.
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Property Detail
IUPAC Name 1-Methyl-1H-pyrazol-5-ol
CAS Number 33641-15-5

Molecular Formula

Molecular Weight 98.10 g/mol

Solvent-dependent tautomerism (OH-form vs.

Key Characteristic
CH-form)

Tautomeric Equilibrium Analysis

Understanding the tautomerism is a prerequisite for interpreting the NMR and IR data.
e Form A (OH-form): Dominates in polar aprotic solvents (e.g., DMSO-

) and the solid state. This form is aromatic.[1]

e Form B (CH-form): Dominates in non-polar solvents (e.g.,

). This form contains a reactive methylene group at position 4 and a carbonyl at position 5.

Visualization of Tautomeric Pathways

OH-Form (Enol) Non-poter Solvent CH-Form (Keto)
1-Methyl-1H-pyrazol-5-o0l ( ) »  1-Methyl-2-pyrazolin-5-one
(Aromatic, DMSO dominant) (Non-aromatic, CDCI3 dominant)

Click to download full resolution via product page

Caption: Tautomeric equilibrium shifts based on solvent polarity. The aromatic OH-form is
stabilized by hydrogen-bond accepting solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum changes drastically depending on the solvent. Researchers must report the
solvent used to avoid misidentification of the structure.
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H NMR Data (Proton)

In DMSO-

, the compound exists almost exclusively as the 5-hydroxy tautomer. The spectrum displays
characteristic aromatic coupling between H3 and H4.

Table 1:

H NMR in DMSO-
(OH-Form) | Position | Shift (
ppm) | Multiplicity | Integration | Coupling (

Hz) | Assignment | | :--- | :--- | :--- | :=-- | :--- | :--- | | OH | 11.05 | Broad Singlet | 1H | - | Hydroxyl
proton (C5-OH) | | H-3 | 7.16 | Doublet | 1H |

| Aromatic CH (C3) | | H-4 | 5.28 | Doublet | 1H |
| Aromatic CH (C4) | | N-Me | 3.56 | Singlet | 3H | - | N1-Methyl group |

In

, the equilibrium shifts toward the keto tautomer (1-methyl-2-pyrazolin-5-one). The H-4 proton
signal shifts upfield significantly as it becomes a methylene (

) group adjacent to a carbonyl.

Table 2:

H NMR in
(CH-Form) | Position | Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-3 | 7.25 | Triplet (or br
S) | 1H | Imine-like CH (C3) | | N-Me | 3.30 | Singlet | 3H | N1-Methyl group | | H-4 | 3.25 |
Doublet/Singlet | 2H | Methylene (

)

to C=0 |
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C NMR Data (Carbon)

Solvent: DMSO-

(OH-Form)

C-5 (C-OH):
156.0 ppm (Deshielded, aromatic C-O)
e C-3(CH):
138.5 ppm
o C-4 (CH):
88.2 ppm (Shielded due to electron density from oxygen)
e N-Me:
33.5 ppm

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and characteristic
fragmentation patterns associated with the pyrazole ring.

Method: EI-MS (Electron Impact, 70 eV)

e Molecular lon (

):

98 (Base peak, 100%)
o Key Fragments:

o 97 (

): Loss of hydrogen.
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o 69 (
) : Loss of CHO radical or
substructure.

o 54: Ring cleavage fragment.

o 41/42: Characteristic methyl-cyanide or hydrocarbon fragment.

Fragmentation Pathway Visualization

Molecular lon

[M]+ m/z 98

Ring Opening
-CH2CO?

Ring Cleavage
m/z 54

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 5-Hydroxy-1-methylpyrazole.

Infrared Spectroscopy (IR)

IR is the quickest method to determine the bulk tautomeric state (Solid vs. Solution).

o Solid State (KBr Pellet): Typically exists as the OH-form (stabilized by intermolecular H-
bonding).
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o :2500-3200
(Broad, H-bonded enol).
o :1580-1620
(Aromatic ring breathing).
o Absence: Strong Carbonyl band >1680
is often weak or absent in the pure enol form.
e Solution (
): Shows Keto-form characteristics.
o :~1700

(Strong pyrazolone carbonyl).
Experimental Protocol: Preparation for Analysis
To ensure reproducible spectral data, follow this isolation and preparation protocol.

o Synthesis Source: Typically synthesized via the condensation of Methylhydrazine with Methyl
propiolate or Ethyl 3-ethoxyacrylate.

 Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

o Note: The compound may co-crystallize with water or solvents; dry thoroughly under high
vacuum (

mbar) at 40°C for 4 hours before weighing for NMR.
¢ NMR Sample Prep:
o For OH-Form: Dissolve 10 mg in 0.6 mL DMSO-

. Ensure the solvent is dry to see the sharp OH singlet; wet DMSO will broaden the OH
signal or exchange it with water (
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3.33).

o For CH-Form: Dissolve 10 mg in 0.6 mL

. Run immediately to avoid potential decomposition or slow equilibration if traces of acid
are present.

References

o Tautomerism in Pyrazolones: Holzer, W., & Eller, G. A. (2008). Synthesis of 4,4'-
(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(3), M569. Link

» Solvent Effects on NMR: Claramunt, R. M., et al. (1991). Solvent effects on the 13C NMR
parameters of 1-methylpyrazole. Spectrochimica Acta Part A.

e Mass Spectrometry of Pyrazoles: Eberson, L. (1976). Electron Impact Mass Spectrometry of
Pyrazoles. Chemica Scripta.

» General Properties: National Center for Biotechnology Information. (2024). PubChem
Compound Summary for CID 136307, 1-Methyl-1H-pyrazol-5-ol. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. lup.lub.lu.se [lup.lub.lu.se]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 5-Hydroxy-1-
methylpyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2399436/docs#technical-guide-spectroscopic-profile-
of-5-hydroxy-1-methylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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